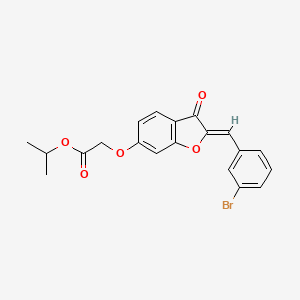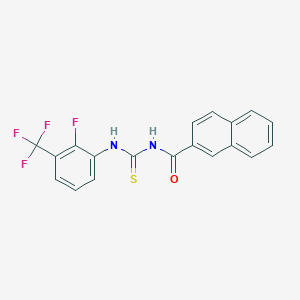
N-((2-fluoro-3-(trifluoromethyl)phenyl)carbamothioyl)-2-naphthamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-((2-fluoro-3-(trifluoromethyl)phenyl)carbamothioyl)-2-naphthamide is a useful research compound. Its molecular formula is C19H12F4N2OS and its molecular weight is 392.37. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Alzheimer's Disease Imaging
One significant application of fluorinated compounds is in the imaging of neurodegenerative diseases. A study by Shoghi-Jadid et al. (2002) used a hydrophobic radiofluorinated derivative for positron emission tomography (PET) imaging to locate neurofibrillary tangles and beta-amyloid plaques in Alzheimer's patients. This noninvasive technique offers crucial insights into the disease's progression and treatment monitoring (Shoghi-Jadid et al., 2002).
Organic Synthesis and Material Science
Özer et al. (2009) discussed the synthesis and characterization of N-(arylcarbamothioyl)cyclohexanecarboxamide derivatives, which include a variety of aryl substituents. These compounds were analyzed for their crystal structure, showcasing the importance of fluorinated compounds in understanding molecular conformation and stability (Özer et al., 2009).
Antibacterial Agents
Chu et al. (1986) explored the synthesis and structure-activity relationships of arylfluoro-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic acids, highlighting their significant antibacterial activity. Such studies reveal the potential of fluorinated compounds in developing new antibiotics (Chu et al., 1986).
Solar Cell Performance
Deshmukh et al. (2018) investigated the impact of acceptor fluorination on all-polymer solar cells' performance, indicating how fluorination can enhance power conversion efficiency. This research underscores the role of fluorinated compounds in advancing renewable energy technologies (Deshmukh et al., 2018).
Photoredox Catalysis
Photoredox catalysis has emerged as a powerful strategy for functional group transformations. Koike and Akita (2016) discussed the use of photoredox systems for catalytic fluoromethylation of carbon-carbon multiple bonds, highlighting the versatility and efficiency of fluorinated compounds in organic synthesis (Koike & Akita, 2016).
Propriétés
IUPAC Name |
N-[[2-fluoro-3-(trifluoromethyl)phenyl]carbamothioyl]naphthalene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12F4N2OS/c20-16-14(19(21,22)23)6-3-7-15(16)24-18(27)25-17(26)13-9-8-11-4-1-2-5-12(11)10-13/h1-10H,(H2,24,25,26,27) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDCGHYYTVQYZPZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)C(=O)NC(=S)NC3=CC=CC(=C3F)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12F4N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
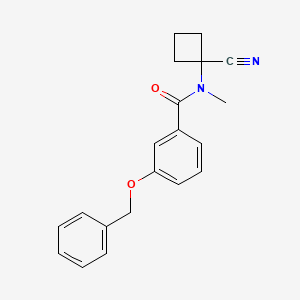
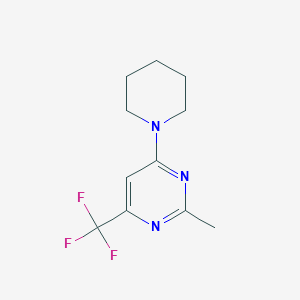
![N-(1-(benzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-1,3-dimethyl-1H-pyrazole-5-carboxamide](/img/structure/B2981283.png)
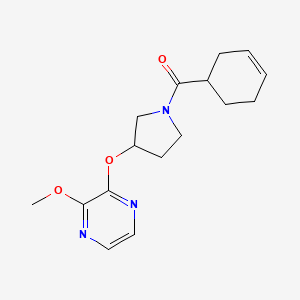

![5-ethyl-N-(2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)thiophene-2-sulfonamide](/img/structure/B2981287.png)
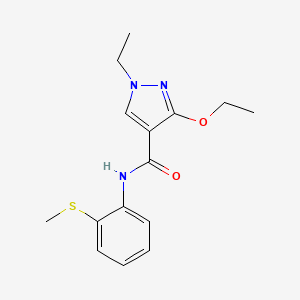

![(2S,3R)-1-[(tert-Butoxy)carbonyl]-3-methoxypyrrolidine-2-carboxylic acid](/img/structure/B2981290.png)

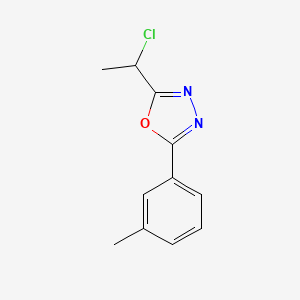
![2-(3,5-dimethylisoxazol-4-yl)-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)acetamide](/img/structure/B2981297.png)
![N-(1,3-benzodioxol-5-yl)-2-[7-oxo-2-(piperidin-1-yl)[1,3]thiazolo[4,5-d]pyrimidin-6(7H)-yl]acetamide](/img/structure/B2981300.png)
